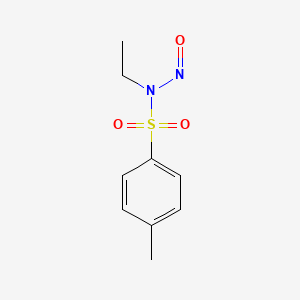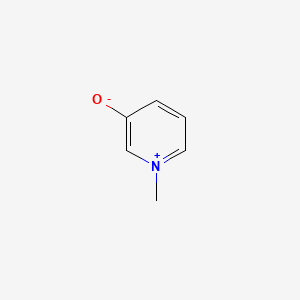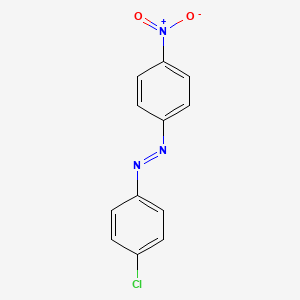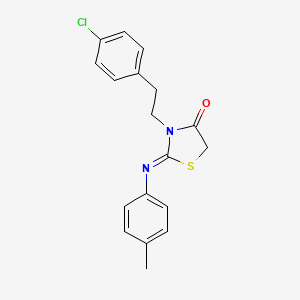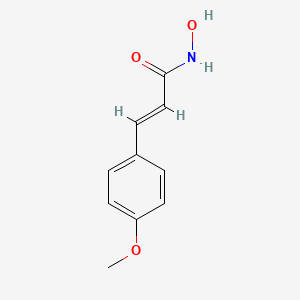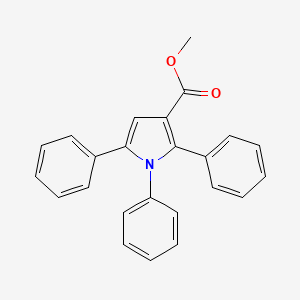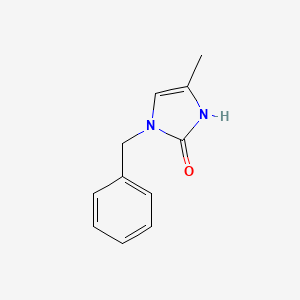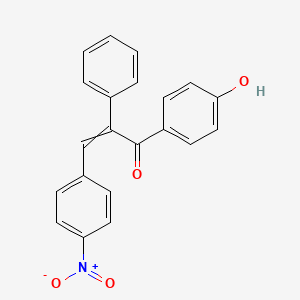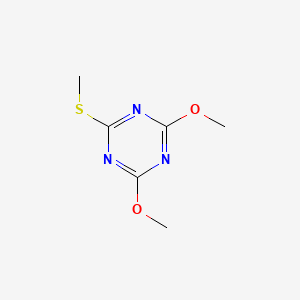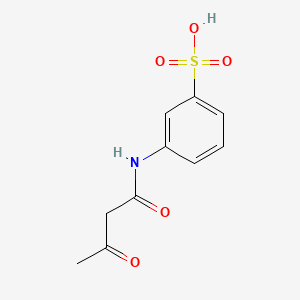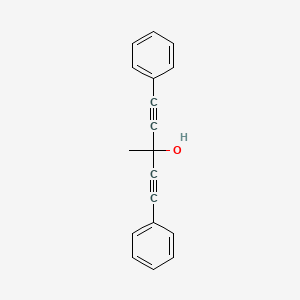
3-Methyl-1,5-diphenylpenta-1,4-diyn-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1,5-diphenylpenta-1,4-diyn-3-ol is an organic compound characterized by its unique structure, which includes a methyl group, two phenyl groups, and a diyn-3-ol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,5-diphenylpenta-1,4-diyn-3-ol typically involves the reaction of 1,5-diphenylpenta-1,4-diyn-3-ol with methylating agents. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent, such as acetone, under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-1,5-diphenylpenta-1,4-diyn-3-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the diyn-3-ol moiety to alkenes or alkanes.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Formation of 3-Methyl-1,5-diphenylpenta-1,4-dione.
Reduction: Formation of 3-Methyl-1,5-diphenylpentane.
Substitution: Formation of brominated or nitrated derivatives of the compound.
Applications De Recherche Scientifique
3-Methyl-1,5-diphenylpenta-1,4-diyn-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme interactions and inhibition due to its unique structure.
Medicine: Investigated for its potential antioxidant properties and its role in drug development.
Industry: Utilized in the development of new materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 3-Methyl-1,5-diphenylpenta-1,4-diyn-3-ol involves its interaction with various molecular targets. The compound’s diyn-3-ol moiety can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, its phenyl groups can interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Diphenylpenta-1,4-dien-3-one: Similar structure but lacks the methyl group and diyn-3-ol moiety.
3-Methyl-1,5-diphenylpenta-2,4-dien-1-one: Similar structure but differs in the position of the double bonds.
Uniqueness
3-Methyl-1,5-diphenylpenta-1,4-diyn-3-ol is unique due to its combination of a diyn-3-ol moiety with a methyl group and two phenyl groups.
Propriétés
Numéro CAS |
24243-06-9 |
|---|---|
Formule moléculaire |
C18H14O |
Poids moléculaire |
246.3 g/mol |
Nom IUPAC |
3-methyl-1,5-diphenylpenta-1,4-diyn-3-ol |
InChI |
InChI=1S/C18H14O/c1-18(19,14-12-16-8-4-2-5-9-16)15-13-17-10-6-3-7-11-17/h2-11,19H,1H3 |
Clé InChI |
KDGKRPYPYCMMHG-UHFFFAOYSA-N |
SMILES canonique |
CC(C#CC1=CC=CC=C1)(C#CC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Naphthalen-1-yl methyl[(4-methylphenyl)sulfanyl]carbamate](/img/structure/B14685078.png)
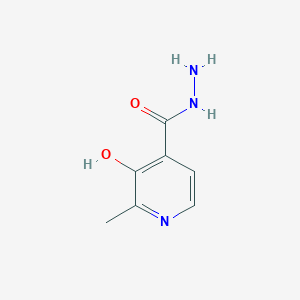
![Naphthalene, 1-[(4-methoxyphenyl)methyl]-](/img/structure/B14685084.png)
